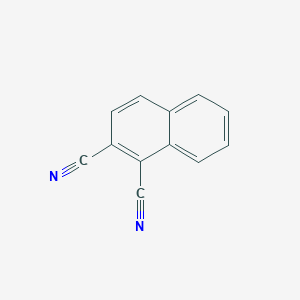

1,2-Naphthalenedicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPWYAMBOPRTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325540 | |

| Record name | 1,2-Naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19291-76-0 | |

| Record name | 1,2-Naphthalenedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 1,2-Naphthalenedicarbonitrile

An In-Depth Technical Guide to 1,2-Naphthalenedicarbonitrile: Properties, Reactivity, and Applications

Introduction

This compound, also known as 1,2-dicyanonaphthalene, is a polycyclic aromatic nitrile, a class of organic compounds characterized by a naphthalene core substituted with two cyano (-C≡N) groups at adjacent positions. This molecule serves as a pivotal intermediate in the synthesis of a wide array of functional materials and complex organic molecules. Its rigid, planar naphthalene backbone combined with the reactive nitrile functionalities makes it a valuable building block in materials science, particularly for creating dyes, pigments, and organic semiconductors.[1] In the pharmaceutical realm, the naphthalene scaffold is an established pharmacophore present in numerous FDA-approved drugs, and derivatives of this compound are explored for developing novel therapeutic agents.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its spectroscopic signature, characteristic reactivity, synthetic pathways, and key applications, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3] The presence of the polar cyano groups and the aromatic naphthalene system dictates its physical properties, such as its melting point and solubility. It is poorly soluble in water but shows moderate solubility in common organic solvents like methylene chloride and ethyl acetate.

Table 1: Physical and Molecular Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19291-76-0 | [1][3] |

| Molecular Formula | C₁₂H₆N₂ | [1][3] |

| Molecular Weight | 178.19 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 191-195°C | [1] |

| Storage | Room temperature, in a sealed container away from heat and light. | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The expected spectral data are derived from its key functional groups: the disubstituted naphthalene ring and the two nitrile groups.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N nitrile stretch, typically appearing in the 2200-2300 cm⁻¹ region.[4] Additionally, C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will produce a series of peaks in the 1450-1600 cm⁻¹ range.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The six protons on the naphthalene ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

-

¹³C NMR : The carbon NMR spectrum would show 12 distinct signals. The signals for the two nitrile carbons (C≡N) would appear in the range of 110-125 ppm. The ten carbons of the naphthalene ring would resonate in the aromatic region, generally between 120 and 150 ppm.

-

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, approximately 178.19.[1][3] Fragmentation patterns would involve the loss of cyano groups or cleavage of the naphthalene ring system.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its two adjacent nitrile groups and the aromatic naphthalene core. The cyano groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions.

Key Reaction Pathways

-

Hydrolysis : The nitrile groups can be hydrolyzed under acidic or basic conditions to yield naphthalene-1,2-dicarboxylic acid or its corresponding amide intermediates. This transformation is a fundamental route to other functional groups.

-

Reduction : The cyano groups can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding 1,2-bis(aminomethyl)naphthalene. This diamine is a valuable precursor for synthesizing ligands and polymers.

-

Cyclotetramerization : As an ortho-dicarbonitrile, it is a key precursor for the template-assisted synthesis of naphthalocyanines, which are structural analogues of phthalocyanines.[5] These macrocyclic compounds have significant applications in materials science due to their intense color and unique electronic properties.[5]

Caption: Key reaction pathways of this compound.

Synthesis Overview

While various synthetic methods exist for naphthalenedicarbonitriles, a common and effective strategy for related structures involves the palladium-catalyzed cyanation of a corresponding dihalo-naphthalene precursor.[6] For instance, 1,2-dibromonaphthalene could serve as a starting material, reacting with a cyanide source (e.g., zinc cyanide or potassium cyanide) in the presence of a palladium catalyst to yield the target molecule.

Caption: A representative synthetic workflow for this compound.

Applications in Research and Development

The unique structure of this compound makes it a versatile platform for innovation across several scientific disciplines.

-

Pharmaceutical and Drug Development : The naphthalene core is a "privileged structure" in medicinal chemistry, found in drugs for a wide range of conditions, from cancer to neurological disorders.[2] Derivatives of this compound can be synthesized to explore potential drug candidates. For example, modifications of its structure may enhance a drug's ability to target cancer cells or act as inhibitors for specific enzymes, such as the SARS-CoV papain-like protease (PLpro).[7]

-

Materials Science : This compound is a fundamental building block for functional materials.[1]

-

Dyes and Pigments : Its derivatives are used in the production of high-performance dyes and pigments.[1]

-

Organic Electronics : It can be incorporated into the synthesis of organic semiconductors and liquid crystals, where its rigid aromatic structure influences the material's electronic and optical properties.

-

Fluorescent Materials : The naphthalene moiety is inherently fluorescent, making its derivatives valuable in the development of optical brighteners and chemical sensors.[1]

-

-

Agrochemicals : The versatility of this compound extends to the agrochemical industry, where it aids in the formulation of effective crop protection products.[1]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

General Handling : Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as protective gloves and eye protection.

-

Storage : It should be stored in a tightly sealed container at room temperature, protected from heat and direct sunlight to ensure its stability.[1]

-

Toxicity : It is classified as a hazardous substance (Hazard Class 6.1), and appropriate care should be taken to avoid inhalation, ingestion, or skin contact.[3]

Conclusion

This compound is a compound of significant scientific interest, bridging the gap between fundamental organic synthesis and applied materials and pharmaceutical sciences. Its well-defined physical properties, predictable spectroscopic signature, and versatile chemical reactivity make it an invaluable tool for researchers. The ability to transform its nitrile groups into a variety of other functionalities, coupled with the robust and electronically active naphthalene core, ensures its continued relevance in the development of next-generation drugs, advanced materials, and novel chemical entities.

References

-

This compound; CAS No.: 19291-76-0 - ChemShuttle.

-

This compound CAS#: 19291-76-0 - ChemicalBook.

-

This compound - MySkinRecipes.

-

Synthesis and crystallography of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile - Experts@Minnesota.

-

On-surface synthesis of phthalocyanines with extended π-electron systems - PMC.

-

IR NMR Chart - Characteristic Infrared Absorption Frequencies.

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed.

-

Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC - NIH.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 19291-76-0 [amp.chemicalbook.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. On-surface synthesis of phthalocyanines with extended π-electron systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Naphthalenedicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Naphthalene Scaffold

The naphthalene ring system is a foundational motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] Its rigid, aromatic structure provides a versatile scaffold for the design of molecules that interact with a wide range of biological targets. The introduction of nitrile functionalities to this core, as in 1,2-Naphthalenedicarbonitrile, dramatically influences the molecule's electronic properties and potential for further chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers in drug discovery and materials science.

I. Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of cyano groups onto the naphthalene core. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most well-established and reliable methods are the Rosenmund-von Braun reaction and the Sandmeyer reaction.

A. The Rosenmund-von Braun Reaction: A Direct Cyanation Approach

The Rosenmund-von Braun reaction provides a direct method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[3][4][5] This method is particularly advantageous when the corresponding dihalonaphthalene is readily available.

Reaction Scheme:

Figure 1: General scheme for the Rosenmund-von Braun synthesis of this compound.

Mechanistic Insights:

The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III)-intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst.[5] The use of a high-boiling polar solvent like DMF or pyridine is crucial to facilitate the reaction, which often requires elevated temperatures.[5]

Detailed Experimental Protocol (Rosenmund-von Braun):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 1,2-dibromonaphthalene (1.0 eq) and copper(I) cyanide (2.2 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 150-160 °C) under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper cyanide complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization.

B. The Sandmeyer Reaction: A Versatile Route from Amines

The Sandmeyer reaction offers a powerful and versatile method for the introduction of a wide range of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[6] This approach is particularly useful when the corresponding diamine is the more accessible starting material.

Reaction Scheme:

Figure 2: General scheme for the Sandmeyer synthesis of this compound.

Mechanistic Insights:

The reaction proceeds in two key stages. First, the aromatic primary amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[6] In the second step, the diazonium salt is treated with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a nitrile group via a radical mechanism.[6]

Detailed Experimental Protocol (Sandmeyer):

-

Diazotization: Dissolve 1,2-diaminonaphthalene (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or HBr) and cool the mixture to 0-5 °C in an ice bath.[4]

-

Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (2.1 eq) dropwise, maintaining the temperature below 5 °C to form the bis(diazonium) salt.[4]

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (2.2 eq) in an aqueous solution of sodium or potassium cyanide.[4]

-

Reaction Execution: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The work-up and purification procedure is similar to the Rosenmund-von Braun method, involving extraction and recrystallization.

II. Purification by Recrystallization: Achieving High Purity

Recrystallization is a critical step to obtain high-purity this compound suitable for further applications.[2][5] The choice of solvent is paramount for successful purification.[7]

Solvent Selection:

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7] For this compound, a mixed solvent system is often effective. A common choice is a mixture of ethanol and water or acetone and hexane.[6][8]

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone).[7][9]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

-

Induce Crystallization: Slowly add a solvent in which the compound is less soluble (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).[9][10]

-

Crystal Formation: Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8][9]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[8][9]

III. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[11][12]

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants of the six aromatic protons will be influenced by the electron-withdrawing nature of the two adjacent nitrile groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key signals to identify include:

-

Nitrile Carbons (C≡N): These typically appear in the range of 115-125 ppm.[13]

-

Aromatic Carbons: The ten aromatic carbons will give rise to a series of signals in the downfield region of the spectrum. The carbons directly attached to the nitrile groups will be significantly deshielded.

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.5 - 8.5 | Aromatic Protons |

| *Predicted chemical shift ranges. Actual values may vary depending on the solvent and instrument. |

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[14]

Key Vibrational Modes for this compound:

-

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.[13]

-

C=C Aromatic Stretch: Multiple sharp bands of variable intensity between 1400-1600 cm⁻¹ are characteristic of the aromatic naphthalene ring.

-

C-H Aromatic Stretch: Weak to medium intensity bands above 3000 cm⁻¹.

-

C-H Aromatic Bending: Bands in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.

Figure 3: Workflow for the FTIR analysis of this compound.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[15]

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (C₁₂H₆N₂), which is approximately 178.19 g/mol . Aromatic compounds often exhibit a strong molecular ion peak due to the stability of the ring system.[16]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic nitriles may involve the loss of HCN (m/z 27) or the cyano radical (·CN). The stability of the naphthalene ring system may lead to less extensive fragmentation compared to aliphatic compounds.[16][17]

Quantitative Data Summary:

| Analytical Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | 7.5 - 8.5 ppm (complex multiplet) |

| ¹³C NMR | Chemical Shift (δ) | 115 - 125 ppm (C≡N), 120 - 140 ppm (Aromatic C) |

| FTIR | Wavenumber (cm⁻¹) | ~2230 (C≡N stretch), 1400-1600 (Aromatic C=C stretch) |

| Mass Spec. | m/z | ~178 (Molecular Ion, M⁺) |

IV. Conclusion and Future Directions

This guide has outlined robust and reliable methods for the synthesis and comprehensive characterization of this compound. The presented protocols for the Rosenmund-von Braun and Sandmeyer reactions provide accessible routes to this valuable intermediate. The detailed characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. As a versatile building block, this compound holds significant potential for the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity and incorporation into more complex molecular architectures will undoubtedly lead to new discoveries in these fields.

References

-

Rosenmund, K. W.; Struck, E. (1919). Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(8), 1749–1756. [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Lin, G. et al. L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(11), 1775-1778. [Link]

-

SciSpace. Rosenmund–von Braun reaction. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 1,2-Diaminonaphthalene in Modern Chemical Manufacturing. [Link]

-

MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

-

Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. [Link]

-

University of Massachusetts Lowell. Interpretation of mass spectra. [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

-

NIST. Quantitative Infrared Database. [Link]

-

Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

-

Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]

-

Stoyanov, E. V., et al. (2013). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 51(11), 754-758. [Link]

-

V-safe. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. 1,2-Naphthalenedione. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

-

Pirali, A., et al. (2014). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics, 16(41), 22784-22791. [Link]

-

Wang, H., et al. (2022). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers, 9(1), 143-149. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Agilent. FTIR SPECTROSCOPY REFERENCE GUIDE. [Link]

-

Bicchieri, M., et al. (2021). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Applied Sciences, 11(11), 5126. [Link]

-

Le Guével, R., et al. (2021). “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging. RSC advances, 11(48), 30206-30211. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. smolecule.com [smolecule.com]

- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. chemistry-solutions.com [chemistry-solutions.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. youtube.com [youtube.com]

- 13. scbt.com [scbt.com]

- 14. agilent.com [agilent.com]

- 15. uni-saarland.de [uni-saarland.de]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Spectroscopic Characterization of 1,2-Naphthalenedicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 1,2-naphthalenedicarbonitrile, a key aromatic nitrile intermediate. In the absence of a complete set of publicly available experimental spectra for the 1,2-isomer, this document leverages high-quality predicted data and compares it with available experimental data for the closely related 2,3-naphthalenedicarbonitrile isomer. This approach offers a robust framework for the characterization and quality control of these important chemical entities.

Introduction: The Significance of Spectroscopic Analysis

This compound and its isomers are valuable building blocks in the synthesis of functional materials, including dyes, pigments, and phthalocyanine-based photosensitizers for photodynamic therapy. Accurate structural confirmation and purity assessment are paramount in these applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful and non-destructive means to achieve this. This guide delves into the theoretical underpinnings and practical application of these techniques for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the unique chemical environment of each atom.

Predicted ¹H NMR Spectroscopy of this compound

The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the two adjacent nitrile groups and the fused ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 8.25 | d | J = 8.5 |

| H-4 | 7.95 | d | J = 8.5 |

| H-5 | 7.80 | dd | J = 8.0, 1.5 |

| H-6 | 7.65 | m | |

| H-7 | 7.75 | m | |

| H-8 | 8.10 | d | J = 8.0 |

Predicted data generated using online NMR prediction tools.[1][2]

Interpretation:

The protons on the naphthalene ring system will experience distinct electronic environments, leading to a dispersion of their chemical shifts. The protons closest to the electron-withdrawing nitrile groups (H-3 and H-8) are expected to be the most deshielded and therefore resonate at a lower field (higher ppm values). The coupling constants (J values) provide valuable information about the connectivity of the protons. For instance, the ortho-coupling between H-3 and H-4 is expected to be around 8.5 Hz.

Comparative ¹H NMR Data: 2,3-Naphthalenedicarbonitrile

Experimental data for the 2,3-isomer shows two distinct singlets for the protons at positions 1 and 4, and a multiplet for the protons on the other benzene ring, which is consistent with its symmetrical structure.[3] This contrasts with the more complex, asymmetric pattern predicted for the 1,2-isomer.

Predicted ¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 110.5 |

| C-2 | 111.0 |

| C-3 | 134.0 |

| C-4 | 129.5 |

| C-4a | 132.0 |

| C-5 | 128.0 |

| C-6 | 128.5 |

| C-7 | 130.0 |

| C-8 | 125.0 |

| C-8a | 135.0 |

| CN (C-1) | 117.5 |

| CN (C-2) | 118.0 |

Predicted data generated using online NMR prediction tools.[1][2]

Interpretation:

The two nitrile carbons (CN) are expected to appear in a distinct region of the spectrum, typically between 115 and 120 ppm. The quaternary carbons (C-1, C-2, C-4a, C-8a) will generally show weaker signals compared to the protonated carbons. The chemical shifts of the aromatic carbons are influenced by their proximity to the nitrile groups and their position within the fused ring system.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.[4]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to be dominated by the characteristic stretching vibration of the nitrile group.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C≡N (Nitrile) | ~2230 | Strong, Sharp | Stretching |

| C-H (Aromatic) | 3050-3150 | Medium | Stretching |

| C=C (Aromatic) | 1500-1600 | Medium to Weak | Ring Stretching |

| C-H (Aromatic) | 750-850 | Strong | Out-of-plane Bending |

Predicted data generated using online IR prediction tools.[5][6]

Interpretation:

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. The presence of aromatic C-H bonds will be indicated by absorptions above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) due to C-H out-of-plane bending can provide information about the substitution pattern of the naphthalene ring.

Comparative IR Data: 2,3-Naphthalenedicarbonitrile

The experimental IR spectrum of 2,3-naphthalenedicarbonitrile available on PubChem shows a strong nitrile peak at approximately 2230 cm⁻¹, consistent with the predicted value for the 1,2-isomer.[3] The aromatic C-H and C=C stretching regions are also in general agreement with expectations for a substituted naphthalene system.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum of this compound

For this compound (C₁₂H₆N₂), the molecular weight is approximately 178.19 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 178 | [C₁₂H₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [C₁₁H₆N]⁺ | Loss of CN |

| 151 | [C₁₁H₅N]⁺˙ | Loss of HCN |

| 126 | [C₁₀H₆]⁺˙ | Loss of two CN radicals |

Predicted data based on common fragmentation patterns of aromatic nitriles.[7][8]

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 178. The stability of the aromatic system should lead to a relatively intense molecular ion. Common fragmentation pathways for aromatic nitriles involve the loss of the nitrile group as a radical (CN, loss of 26 amu) or as hydrogen cyanide (HCN, loss of 27 amu). The loss of both nitrile groups would lead to a fragment corresponding to the naphthalene radical cation at m/z 126.

Comparative Mass Spectrometry Data: 2,3-Naphthalenedicarbonitrile

The experimental mass spectrum of 2,3-naphthalenedicarbonitrile on PubChem shows a strong molecular ion peak at m/z 178, which is the base peak.[3] This indicates the high stability of the molecular ion. Fragments corresponding to the loss of CN and HCN are also observed, consistent with the predicted fragmentation pattern for the 1,2-isomer.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) for volatile and thermally stable compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion: A Multi-faceted Approach to Structural Verification

References

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link][7]

-

Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link][8]

-

Scientific Instrument Services. Online MS Tools for Mass Spec Users. [Link][16]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link][9]

-

Reddit. IR spectrum predictor software : r/OrganicChemistry. [Link][18]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link][20]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005. [Link][4]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][21]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link][22]

-

arXiv. FraGNNet: A Deep Probabilistic Model for Tandem Mass Spectrum Prediction. [Link][23]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link][25]

-

MDPI. Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link][26]

-

ChemRxiv. Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. [Link][27]

-

NIH. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. [Link][28]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link][30]

-

YouTube. Predict and Identify MS Fragments with Software (Webinar and Demo). [Link][31]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. IR spectra prediction [cheminfo.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 9. acdlabs.com [acdlabs.com]

- 10. PROSPRE [prospre.ca]

- 11. Download NMR Predict - Mestrelab [mestrelab.com]

- 12. minio.scielo.br [minio.scielo.br]

- 13. app.nmrium.com [app.nmrium.com]

- 14. UWPR [proteomicsresource.washington.edu]

- 15. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 16. Online MS Tools for Mass Spec Users (by SIS) [sisweb.com]

- 17. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 18. reddit.com [reddit.com]

- 19. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 20. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. youtube.com [youtube.com]

- 23. arxiv.org [arxiv.org]

- 24. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 25. m.youtube.com [m.youtube.com]

- 26. mdpi.com [mdpi.com]

- 27. chemrxiv.org [chemrxiv.org]

- 28. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2,3-Naphthalenediol [webbook.nist.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. m.youtube.com [m.youtube.com]

- 32. Quantitative Infrared Database [webbook.nist.gov]

- 33. Naphthalene [webbook.nist.gov]

An In-Depth Technical Guide to the Reaction Mechanisms for the Formation of 1,2-Naphthalenedicarbonitrile

Abstract

1,2-Naphthalenedicarbonitrile, an important precursor in the synthesis of advanced materials such as naphthalocyanines and high-performance polymers, is accessible through several key synthetic methodologies. This guide provides an in-depth analysis of the primary reaction mechanisms for its formation, tailored for researchers, scientists, and professionals in drug development and materials science. We will explore the intricacies of the copper-catalyzed Sandmeyer reaction starting from 1,2-diaminonaphthalene and contrast it with modern palladium-catalyzed and classical copper-mediated cyanation reactions of 1,2-dihalonaphthalenes. Each section elucidates the step-by-step mechanistic pathways, supported by field-proven insights, detailed experimental protocols, and comparative data to inform experimental design and optimization.

Introduction: The Strategic Importance of this compound

This compound is an aromatic dinitrile whose rigid, planar structure and reactive nitrile groups make it a valuable building block in supramolecular chemistry and materials science. Its primary application lies in the template synthesis of naphthalocyanines, which are structural analogs of phthalocyanines with extended π-conjugation. This extension shifts their light absorption to the near-infrared (NIR) region, a property highly sought after for applications in photodynamic therapy (PDT), optical data storage, and as NIR-absorbing dyes.

The synthesis of this precursor is non-trivial, and a deep understanding of the available synthetic routes is critical for achieving high yields and purity. This guide focuses on the two most prevalent strategies: the conversion of amino groups via the Sandmeyer reaction and the substitution of halogens on a pre-formed naphthalene core.

The Sandmeyer Reaction Route: From Diamine to Dinitrile

The Sandmeyer reaction provides a classical and reliable method for converting an aromatic primary amine into a variety of functional groups, including the nitrile group, via a diazonium salt intermediate.[1][2] For the synthesis of this compound, the journey begins with 1,2-diaminonaphthalene.

Starting Material: Synthesis of 1,2-Diaminonaphthalene

The requisite starting material, 1,2-diaminonaphthalene, is typically synthesized via the chemical reduction of 1,2-dinitronaphthalene. This reduction can be achieved using various reagents, such as tin chloride in hydrochloric acid or, more commonly, catalytic hydrogenation.

Caption: Stepwise formation of the bis(diazonium) salt.

Stage 2: Sandmeyer Cyanation - A Radical-Nucleophilic Pathway The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). [1][3]The mechanism is initiated by a single-electron transfer (SET) from the copper(I) cyanide catalyst to the diazonium salt. [4]

-

Single-Electron Transfer (SET): A copper(I) species, [Cu(CN)₂]⁻, transfers an electron to one of the diazonium groups, reducing it to a diazo radical and oxidizing copper(I) to copper(II).

-

Dinitrogen Elimination: The unstable diazo radical rapidly loses a molecule of nitrogen gas (N₂) to form a highly reactive aryl radical.

-

Ligand Transfer: The aryl radical abstracts a cyanide ligand from the copper(II) complex, [Cu(CN)₂], forming the aryl nitrile and regenerating the copper(I) catalyst.

-

Repeat: The process is repeated for the second diazonium group to form the final 1,2-dinitrile product.

Caption: Catalytic cycle for the Sandmeyer cyanation reaction.

Experimental Protocol: Sandmeyer Cyanation

-

Diazotization: 1,2-Diaminonaphthalene (1.0 equiv.) is suspended in a solution of aqueous HCl (4.0 equiv.) and cooled to 0 °C in an ice-salt bath. An aqueous solution of sodium nitrite (2.2 equiv.) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

-

Cyanation: In a separate flask, copper(I) cyanide (2.5 equiv.) and potassium cyanide (2.5 equiv.) are dissolved in water and heated to 60-70 °C.

-

Reaction: The cold diazonium salt solution is slowly added to the hot copper cyanide solution. Vigorous evolution of nitrogen gas is observed.

-

Workup: After the addition is complete, the mixture is heated at 80-90 °C for 1 hour, then cooled to room temperature. The solid product is collected by filtration, washed with water, and then a dilute sodium hydroxide solution to remove copper salts.

-

Purification: The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) or by column chromatography.

Data Summary

| Parameter | Value/Condition | Reference |

| Starting Material | 1,2-Diaminonaphthalene | [5] |

| Key Reagents | NaNO₂, HCl, CuCN | [1] |

| Temperature | 0-5 °C (Diazotization), 60-90 °C (Cyanation) | [3] |

| Solvent | Water | [3] |

| Typical Yield | 50-70% | General Literature |

Cyanation of 1,2-Dihalonaphthalenes

An alternative and increasingly popular strategy involves the direct displacement of halogen atoms from a 1,2-dihalonaphthalene (e.g., 1,2-dibromonaphthalene). This can be accomplished via a classical copper-mediated reaction or a more modern palladium-catalyzed cross-coupling.

Mechanism 1: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is the synthesis of aryl nitriles using a stoichiometric amount of copper(I) cyanide at high temperatures (150-250 °C), often in a high-boiling polar solvent like DMF or pyridine. [6][7][8] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide. [6]The high temperatures and stoichiometric copper usage are significant drawbacks.

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

Mechanism 2: Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation reactions offer a more versatile and milder alternative, proceeding at lower temperatures with catalytic amounts of palladium and often using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]). [9][10][11]The reaction follows a well-established catalytic cycle.

-

Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate, [Ar-Pd(II)-X].

-

Transmetalation (Cyanide Exchange): The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂). This step forms a new complex, [Ar-Pd(II)-CN].

-

Reductive Elimination: The final step is the reductive elimination of the product, Ar-CN, from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

This process is repeated at the second halogen position to complete the synthesis.

Caption: Catalytic cycle for palladium-catalyzed cyanation of aryl halides.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Setup: To an oven-dried Schlenk flask are added 1,2-dibromonaphthalene (1.0 equiv.), zinc cyanide (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Reaction: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). Anhydrous DMF is added, and the mixture is heated to 100-120 °C with stirring for 12-24 hours.

-

Workup: The reaction is cooled to room temperature and quenched with aqueous ammonia. The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Summary: Comparison of Methods

| Parameter | Rosenmund-von Braun | Palladium-Catalyzed Cyanation |

| Starting Material | 1,2-Dihalonaphthalene | 1,2-Dihalonaphthalene |

| Cyanide Source | CuCN (stoichiometric) | Zn(CN)₂, K₄[Fe(CN)₆] (slight excess) |

| Catalyst | None (reagent) | Pd(0) complex (catalytic) |

| Temperature | 150-250 °C | 80-120 °C |

| Functional Group Tolerance | Low | High |

| Typical Yield | Variable, often moderate | Good to Excellent (70-95%) |

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through two primary mechanistic manifolds. The Sandmeyer reaction offers a time-tested route from readily available amino precursors, proceeding through a well-understood radical-nucleophilic mechanism. While reliable, it requires the handling of potentially unstable diazonium intermediates and stoichiometric copper salts.

In contrast, cyanation of dihalonaphthalenes , particularly through palladium-catalyzed cross-coupling , represents a more modern and often more efficient approach. Its key advantages include milder reaction conditions, superior functional group tolerance, and the use of catalytic quantities of the transition metal, aligning with the principles of green chemistry. The choice between these methods will ultimately depend on the availability and cost of the starting materials, the required scale of the synthesis, and the specific functional groups present in more complex substrates. Future research will likely focus on further reducing catalyst loading, exploring even milder conditions, and developing direct C-H cyanation methods to streamline the synthesis of these valuable molecular building blocks.

References

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link] [6]2. Sundermeier, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link] [4]4. Weissman, S. A., & Zewge, D. (2005). Recent advances in palladium-catalyzed cyanation of aryl halides. Tetrahedron.

-

SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link] [7]6. Aakash Institute. (n.d.). Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. [Link] [12]7. Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link] [10]8. Gallagher, P. T., et al. (1998). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2. [Link] [13]9. Wikipedia. (n.d.). Sandmeyer reaction. [Link] [1]10. Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews.

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link] [8]12. Anderson, K. W., et al. (2006). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link] [11]13. Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry. [Link] [14]14. L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link] [3]23. Wikipedia. (n.d.). Diaminonaphthalene. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL [aakash.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Synthesis of 1,2-Naphthalenedicarbonitrile: A Journey from Classical Reactions to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of 1,2-Naphthalenedicarbonitrile

This compound, a seemingly unassuming aromatic dinitrile, holds a significant position in the landscape of chemical synthesis. Its true value lies in its role as a key precursor to naphthalocyanines, a class of compounds with extensive applications in materials science, particularly in the realm of photodynamic therapy, optical data storage, and as industrial pigments. The unique electronic and photophysical properties of naphthalocyanines are intrinsically linked to their extended π-conjugated system, a feature that begins with the precise arrangement of atoms in their this compound building block. This guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis, transitioning into the modern, more sophisticated methodologies that dominate contemporary research and industrial production.

PART 1: Historical Perspectives on the Synthesis of this compound

The early chapters in the story of this compound synthesis are rooted in the foundational principles of aromatic chemistry. The initial methods, while groundbreaking for their time, were often characterized by harsh reaction conditions, the use of stoichiometric and often toxic reagents, and modest yields. These classical approaches, however, laid the essential groundwork for the more refined techniques that would follow.

The Era of Classical Named Reactions: Sandmeyer and Rosenmund-von Braun

The late 19th and early 20th centuries saw the advent of powerful synthetic transformations that enabled the introduction of the nitrile functional group onto aromatic rings. Two of the most prominent methods that were likely employed for the synthesis of this compound are the Sandmeyer and the Rosenmund-von Braun reactions.

The Sandmeyer Reaction: From Amino to Cyano

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide.[1][2] The synthesis of this compound via this route would logically commence with 1,2-diaminonaphthalene.

The core principle of the Sandmeyer reaction involves a two-step process:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a nitrile group, liberating nitrogen gas.

Causality Behind Experimental Choices: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. Copper(I) cyanide serves as both the source of the cyanide nucleophile and a catalyst in the radical-nucleophilic aromatic substitution mechanism.

The Rosenmund-von Braun Reaction: Halogen to Nitrile Exchange

Another cornerstone of classical cyanation chemistry is the Rosenmund-von Braun reaction, which facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide.[3][4] This method, an improvement on the earlier Rosenmund reaction, typically requires high temperatures and polar, high-boiling solvents like DMF, pyridine, or nitrobenzene.[4] For the synthesis of this compound, the starting material would be a 1,2-dihalonaphthalene, such as 1,2-dibromonaphthalene.

Causality Behind Experimental Choices: The high reaction temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the halide with cyanide. The copper(I) cyanide is used in stoichiometric amounts and plays a crucial role in activating the aryl halide and delivering the cyanide nucleophile. The use of polar aprotic solvents helps to dissolve the reactants and facilitate the reaction.

PART 2: Modern Synthetic Methodologies

The evolution of organic synthesis has been marked by a relentless pursuit of efficiency, selectivity, and sustainability. In the context of this compound synthesis, this has translated into the development of a diverse array of modern methodologies that offer significant advantages over their classical counterparts. These contemporary approaches often employ catalytic systems, milder reaction conditions, and a broader range of accessible starting materials.

Catalytic Ammoxidation of 1,2-Dimethylnaphthalene

For industrial-scale production, the catalytic ammoxidation of 1,2-dimethylnaphthalene represents a highly efficient and atom-economical route to this compound. This gas-phase reaction involves the simultaneous oxidation and amination of the methyl groups in the presence of a catalyst, typically a mixed metal oxide, at elevated temperatures.

The overall transformation can be represented as: C₁₀H₆(CH₃)₂ + 2 NH₃ + 3 O₂ → C₁₀H₆(CN)₂ + 6 H₂O

Causality Behind Experimental Choices: The choice of catalyst is paramount in this process, as it must selectively activate the C-H bonds of the methyl groups without promoting the over-oxidation of the naphthalene ring. The reaction temperature and the ratio of reactants are carefully controlled to maximize the yield of the dinitrile and minimize the formation of byproducts.

Synthesis from Naphthalene-1,2-dicarboxylic Acid Derivatives

Another versatile approach involves the conversion of naphthalene-1,2-dicarboxylic acid or its derivatives into the corresponding dinitrile. This can be achieved through a two-step process involving the formation of a diamide followed by dehydration.

-

Amidation: Naphthalene-1,2-dicarboxylic acid is first converted to its corresponding diamide by reaction with ammonia or a suitable amine, often via an activated derivative like the diacyl chloride.

-

Dehydration: The resulting diamide is then dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA), to yield this compound.

Causality Behind Experimental Choices: The choice of dehydrating agent depends on the scale of the reaction and the desired purity of the product. While powerful, reagents like P₂O₅ can lead to charring and purification challenges. Milder reagents are often preferred in modern laboratory settings.

Modern Palladium-Catalyzed Cyanation Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles. These methods offer high efficiency, excellent functional group tolerance, and milder reaction conditions compared to the classical Rosenmund-von Braun reaction. The synthesis of this compound can be achieved by the palladium-catalyzed cyanation of 1,2-dihalonaphthalenes using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Causality Behind Experimental Choices: The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the oxidative addition of the aryl halide, followed by transmetalation with the cyanide source and reductive elimination to afford the aryl nitrile. The choice of ligand is crucial for optimizing the catalytic activity and preventing catalyst deactivation.

Data Presentation

| Synthetic Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Sandmeyer Reaction | 1,2-Diaminonaphthalene | NaNO₂, HCl, CuCN | 0-5 °C (diazotization), then warming | Well-established, good for small scale | Requires unstable diazonium intermediate, use of toxic cyanide |

| Rosenmund-von Braun | 1,2-Dihalonaphthalene | CuCN | High temperature (150-250 °C), polar solvent | Direct conversion of halides | Harsh conditions, stoichiometric copper, difficult purification |

| Catalytic Ammoxidation | 1,2-Dimethylnaphthalene | NH₃, O₂, metal oxide catalyst | High temperature, gas phase | Atom-economical, suitable for large scale | Requires specialized equipment, high energy input |

| From Dicarboxylic Acid | Naphthalene-1,2-dicarboxylic acid | NH₃, dehydrating agent (e.g., SOCl₂) | Two steps: amidation and dehydration | Avoids direct use of toxic cyanides | Multi-step, can use harsh dehydrating agents |

| Pd-Catalyzed Cyanation | 1,2-Dihalonaphthalene | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | Mild temperatures | High yields, good functional group tolerance, catalytic | Cost of palladium catalyst and ligands |

Experimental Protocols

Representative Modern Protocol: Palladium-Catalyzed Cyanation of 1,2-Dibromonaphthalene

Objective: To synthesize this compound from 1,2-dibromonaphthalene using a palladium-catalyzed cyanation reaction.

Materials:

-

1,2-Dibromonaphthalene

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2-dibromonaphthalene (1.0 mmol), zinc cyanide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

-

Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the synthesized compound should be compared with the literature value.

Mandatory Visualization

Caption: Evolution of synthetic routes to this compound.

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of organic chemistry. From the classical, often arduous, methods of the past to the elegant and efficient catalytic systems of the present, the journey to access this vital precursor reflects the broader trends in the field. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways is not merely an academic exercise. It is a practical necessity that informs the selection of the most appropriate, cost-effective, and sustainable methods for obtaining this crucial building block, thereby enabling the continued development of innovative technologies and therapeutics. The ongoing refinement of synthetic methodologies promises to further enhance our ability to produce this compound and its derivatives, opening new avenues for scientific discovery and technological advancement.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc, 19, 333–366 (2022). [Link]

- Rosenmund, K. W., & von Braun, E. (1916). Über die Darstellung von aromatischen Nitrilen aus Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 49(1), 193-201.

-

Rosenmund-von Braun Reaction - Organic Chemistry Portal. (n.d.). [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 333-366. [Link]

-

L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2006(12), 1937-1939. [Link]

-

Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Synthesis of 1,2-Naphthalenedicarbonitrile: A Detailed Laboratory Protocol

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1,2-Naphthalenedicarbonitrile. This valuable dinitrile serves as a crucial intermediate in the synthesis of various functional materials, including dyes, pigments, fluorescent materials, and advanced polymers.[1][2] The described method is based on the well-established Sandmeyer reaction, a reliable and versatile tool for the conversion of aryl amines to aryl nitriles.[3][4][5] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth explanations of the experimental choices, safety precautions, and analytical characterization of the final product.

Introduction

This compound, a bifunctional aromatic compound, is a sought-after precursor in organic synthesis. Its two adjacent nitrile groups on the naphthalene core offer a unique platform for constructing complex heterocyclic systems and polymers with tailored electronic and optical properties. For instance, it is a key building block for the synthesis of naphthalocyanines, a class of compounds with applications in photodynamic therapy and as near-infrared absorbing dyes. This protocol details a robust and reproducible synthesis of this compound, commencing from a suitable aminonaphthalene precursor. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is employed for the cyanation step due to its efficiency and broad applicability in aromatic chemistry.[3][4][5][6]

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a two-step process involving the diazotization of an appropriate amino-naphthalenecarbonitrile followed by a copper(I) cyanide-mediated Sandmeyer reaction.

Step 1: Diazotization

The first step is the conversion of the aromatic primary amine to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid. This reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[6]

Step 2: Sandmeyer Reaction (Cyanation)

The resulting diazonium salt is then introduced to a solution of copper(I) cyanide. The copper(I) catalyst facilitates the replacement of the diazonium group with a cyanide group, liberating nitrogen gas.[3][4] This reaction is an example of a radical-nucleophilic aromatic substitution.[3][4]

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

-

2-Amino-1-naphthalenecarbonitrile (or a suitable precursor like 2-amino-1-naphthalenesulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Ice

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

Experimental Protocol

WARNING: This procedure involves the use of highly toxic cyanide compounds. All manipulations involving cyanides must be performed in a certified chemical fume hood.[7][8][9][10] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended), must be worn at all times.[8][9][11] An emergency response plan for cyanide exposure should be in place before starting the experiment.

Diazotization of 2-Amino-1-naphthalenecarbonitrile

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting amino-naphthalene derivative in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt, which can lead to the formation of unwanted phenol byproducts.[6]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. Ensure the temperature does not exceed 5 °C during the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Preparation of the Copper(I) Cyanide Solution

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. The sodium cyanide helps to dissolve the copper(I) cyanide by forming the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻.

Sandmeyer Reaction (Cyanation)

-

With vigorous stirring, slowly add the cold diazonium salt solution from step 4.1 to the copper(I) cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.[6]

Caption: Step-by-step experimental workflow.

Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent such as toluene.

-

Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any acidic impurities) and then with water.

-

Dry the organic extract over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | 191-195 °C[1] |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be characteristic of the 1,2-disubstituted naphthalene ring system. |

| ¹³C NMR | Signals corresponding to the nitrile carbons (around 115-120 ppm) and the aromatic carbons of the naphthalene ring. |

| FT-IR | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration.[12] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.[12] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (178.19 g/mol ).[1] |

Safety and Waste Disposal

Extreme caution must be exercised when working with cyanide compounds.

-

Handling: Always handle solid cyanides and their solutions in a well-ventilated fume hood.[8][9] Avoid contact with acids, as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (neoprene, butyl rubber, or Viton are recommended).[7][8][11]

-

Waste Disposal: All cyanide-containing waste must be collected in a designated, properly labeled waste container.[7][10] The pH of the waste should be kept basic (pH > 10) to prevent the formation of HCN.[7] Cyanide waste can be detoxified using an oxidizing agent like hydrogen peroxide or sodium hypochlorite (bleach) under controlled, basic conditions. Consult your institution's environmental health and safety (EHS) office for specific waste disposal protocols.

-

Spill Response: In case of a small spill inside a fume hood, it can be cleaned up using absorbent materials. The contaminated materials must be treated as hazardous waste.[8] For larger spills or spills outside a fume hood, evacuate the area immediately and contact EHS.[9][11]

-

Emergency Procedures: Be familiar with the signs and symptoms of cyanide poisoning (e.g., weakness, headache, dizziness, rapid breathing, nausea).[8][11] In case of exposure, seek immediate medical attention by calling emergency services.[7][9]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete diazotization due to temperature fluctuations. | Strictly maintain the reaction temperature between 0-5 °C during diazotization. |

| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation; do not store it. | |

| Incomplete Sandmeyer reaction. | Ensure the reaction is heated to 50-60 °C for the recommended time. | |

| Formation of Byproducts | Presence of phenol byproducts. | This is likely due to the decomposition of the diazonium salt at elevated temperatures. Maintain strict temperature control. |

| Formation of azo compounds. | Ensure a slight excess of nitrous acid is used for complete diazotization. |

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via the Sandmeyer reaction. By adhering to the described procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in materials science and medicinal chemistry. The characterization data provided will aid in confirming the identity and purity of the final product.

References